molecular formula C6H5BrClNO2S B1270779 4-Bromo-2-chlorobenzenesulfonamide CAS No. 351003-59-3

4-Bromo-2-chlorobenzenesulfonamide

Cat. No. B1270779
M. Wt: 270.53 g/mol
InChI Key: BFZLQNCZBMUSRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-Bromo-2-chlorobenzenesulfonamide often involves nucleophilic substitution reactions with sulfonyl and acid chlorides. For instance, a series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives were synthesized through such reactions, indicating the versatility of bromo-chloro substitutions in heterocyclic chemistry and the relevance of sulfonamide groups in medicinal chemistry (Ranganatha et al., 2018).

Molecular Structure Analysis

The molecular structure of para-halogen benzenesulfonamides, including 4-bromobenzenesulfonamide, has been extensively studied using ab initio Hartree–Fock (HF) and density functional theory (DFT). These studies provide detailed insights into the geometric parameters, vibrational frequencies, and electronic properties of such molecules, revealing how halogen substitutions influence their chemical behavior and interaction potentials (Karabacak et al., 2009).

Chemical Reactions and Properties

Benzenesulfonamides exhibit a range of chemical reactivities depending on their substitution patterns. For example, the synthesis of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide showcases the reactivity of chlorobenzenesulfonamide derivatives under base conditions, leading to products with significant yields and purity. This highlights the chemical versatility and potential of bromo- and chloro-substituted benzenesulfonamides in synthesizing complex molecules (Kobkeatthawin et al., 2017).

Scientific Research Applications

Analytical Chemistry

4-Bromo-2-chlorobenzenesulfonamide and related compounds are used in analytical chemistry for various applications. For instance, aromatic sulfonyl haloamines, similar in structure to 4-Bromo-2-chlorobenzenesulfonamide, have been employed as analytical reagents. They are used for estimating substances like indigocarmine in solutions, through methods that involve back titration and spectrophotometric measurements. Such compounds, detected by techniques like TLC and paper chromatography, demonstrate the utility of 4-Bromo-2-chlorobenzenesulfonamide derivatives in quantitative analysis (Mahadevappa et al., 1981).

Photodynamic Therapy

A significant application of 4-Bromo-2-chlorobenzenesulfonamide derivatives is in the field of photodynamic therapy, particularly for cancer treatment. Zinc phthalocyanines substituted with benzenesulfonamide derivatives, including those similar to 4-Bromo-2-chlorobenzenesulfonamide, have shown promising results. These compounds exhibit properties like high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy for cancer (Pişkin et al., 2020).

Biological Screening

4-Bromo-2-chlorobenzenesulfonamide derivatives have been synthesized and tested for their biological potential. These compounds have demonstrated moderate to good activities against Gram-negative and Gram-positive bacteria and have shown enzyme inhibition potential against enzymes like lipoxygenase and chymotrypsin (Aziz‐ur‐Rehman et al., 2014).

Molecular Structure Studies

Research on the molecular structure of para-halogen benzenesulfonamides, including 4-Bromo-2-chlorobenzenesulfonamide, provides insights into their chemical properties. Studies using methods like Hartree–Fock and density functional theory have helped understand the vibrational frequencies, nuclear magnetic resonance chemical shifts, and geometric parameters of these molecules (Karabacak et al., 2009).

Antimicrobial Activity

Compounds derived from 4-Bromo-2-chlorobenzenesulfonamide have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, derivatives like N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide showed significant antimicrobial activity against various pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

HIV-1 Infection Prevention

Research has shown interest in methylbenzenesulfonamide, which includes 4-Bromo-2-chlorobenzenesulfonamide derivatives, due to their potential as antagonists in the prevention of HIV-1 infection. Specific derivatives have been synthesized and characterized, indicating their possible use in drug development for HIV-1 infection prevention (Cheng De-ju, 2015).

Safety And Hazards

4-Bromo-2-chlorobenzenesulfonamide can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to avoid breathing its dust, and not to get it in eyes, on skin, or on clothing . It should be used only under a chemical fume hood .

properties

IUPAC Name

4-bromo-2-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZLQNCZBMUSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370489
Record name 4-Bromo-2-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chlorobenzenesulfonamide

CAS RN

351003-59-3
Record name 4-Bromo-2-chlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-chlorobenzenesulfonyl chloride (2.50 g, 8.45 mmol) in THF (25 ml) was added a solution of ammonia (25%, 6.3 ml, 84.5 mmol). The reaction mixture was stirred for 4 h at RT. Ethyl acetate (70 ml) and water (50 mL) were added. The organic phase was separated and washed with hydrochloric acid (1 M, 50 ml) and brine (2×30 ml) and dried over sodium sulfate. After evaporation the product was obtained as a white solid (2.05 g, 90%) which was used in the next step without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WD Guerra, D Lucena‐Agell, R Hortigüela… - …, 2021 - Wiley Online Library
… In a Schlenk tube equipped with a nitrogen inlet and magnetic stirred was charged with 4-bromo-2-chlorobenzenesulfonamide 4 a (162 mg, 0.6 mmol), copper iodide (11.4 mg, 0.06 …
S Tasler, J Mies, M Lang - Advanced Synthesis & Catalysis, 2007 - Wiley Online Library
… benzonitrile (Table4, entries21–23), 2-bromo-4-chloroanisole (Table S1, entry 1; Supporting Information), 4-bromo-2chlorobenzenesulfonamide (Table S1, entry4). All substrates, …
Number of citations: 89 onlinelibrary.wiley.com
Z Wang - 2017 - search.proquest.com
… reaction 3-(dimethylamino)-1-propylamine (4 mmol, 0.5 mL), 37% hydrochloric acid (1.2 mmol, 0.1 mL), Cu2O powder (0.25 mmol, 37 mg), 4-bromo-2-chlorobenzenesulfonamide (0.7 …
Number of citations: 3 search.proquest.com

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